(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the chlorophenylsulfanyl and hydroxy-methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Triple-bonded Compounds: Compounds with triple bonds, such as alkynes and nitriles, share some structural similarities but have different chemical properties.
Heparinoids: These compounds have similar biological activities but differ in their chemical structures and mechanisms of action.
Uniqueness
(4E)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H19ClN2O3S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
(4E)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-30-23-14-16(7-12-22(23)28)13-20-21(15-31-19-10-8-17(25)9-11-19)26-27(24(20)29)18-5-3-2-4-6-18/h2-14,28H,15H2,1H3/b20-13+ |
InChI Key |
GYXLMALDBDUNSH-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)CSC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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